N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide

Description

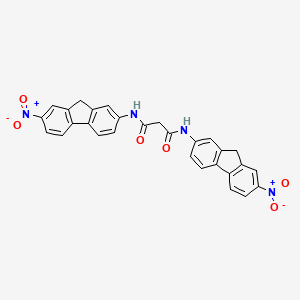

N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide (molecular formula: C₂₉H₂₀N₄O₆, molecular weight: 520.5 g/mol) is a symmetrically substituted propanediamide derivative featuring two 7-nitro-9H-fluoren-2-yl groups attached to the terminal amide nitrogens of a propanediamide core .

Properties

Molecular Formula |

C29H20N4O6 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |

InChI |

InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |

InChI Key |

AKAWUHOIJTWBGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:

Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.

Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.

Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.

Industrial Production Methods

Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.

Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.

Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.

Substitution: Formation of halogenated or sulfonated fluorenes.

Scientific Research Applications

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:

Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.

Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.

Mechanism of Action

The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:

Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.

Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanediamides are a versatile class of compounds with applications ranging from solvent extraction to materials science. Below is a detailed comparison of N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide with structurally related derivatives:

Structural and Molecular Comparisons

Physicochemical Properties

- Symmetry and Crystallinity : N,N′-bis(3-methylphenyl)propanediamide exhibits a symmetrical structure stabilized by intramolecular C–H···O hydrogen bonds, resulting in a dihedral angle of 68.5° between amide planes . In contrast, the nitro-fluorenyl derivative’s rigid, planar fluorene groups may reduce conformational flexibility, favoring dense crystal packing.

- Solubility : The nitro groups in this compound likely reduce solubility in polar solvents compared to alkyl-substituted analogs like DMDBTDMA, which is optimized for solvent extraction .

- For example, N,N'-bis(2-fluorophenyl)propanediamide’s fluorine atoms could improve interactions with electron-rich targets .

Research Findings and Challenges

- Synthesis : While N,N′-bis(3-methylphenyl)propanediamide is synthesized via malonic acid and m-toluidine condensation , nitro-fluorenyl derivatives may require more specialized conditions to accommodate nitro groups’ reactivity.

- Stability: Bulky substituents (e.g., chlorobenzyl in ) can hinder purification, as noted in for N-alkyl sulfonamide derivatives.

- Computational Insights : Methods like the C-PCM solvation model could predict solubility or reactivity differences between analogs .

Biological Activity

N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure and Characteristics

- Molecular Formula: C19H18N4O4

- Molecular Weight: 366.37 g/mol

- IUPAC Name: this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Interaction with DNA : It forms adducts with DNA, disrupting normal replication and transcription processes, which is a common mechanism for anticancer agents.

- Antioxidant Properties : The nitro groups in the structure confer antioxidant activity, potentially protecting cells from oxidative stress.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of 15 µM. This effect was attributed to its ability to induce apoptosis through the mitochondrial pathway.

- Case Study 2 : A study on lung cancer cell lines (A549) indicated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, showcasing its potent antiproliferative effects.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Case Study 3 : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 32 (S. aureus), 64 (E. coli) |

| N,N'-bis(4-nitrophenyl)propanediamide | 20 | 40 (S. aureus), 80 (E. coli) |

| N,N'-dimethylbenzamide | 25 | 50 (S. aureus), 100 (E. coli) |

Research Findings and Implications

The findings regarding this compound suggest several implications for future research:

- Potential Drug Development : Given its potent anticancer and antimicrobial activities, this compound could serve as a lead compound for drug development targeting specific cancers and bacterial infections.

- Further Mechanistic Studies : Additional research is warranted to fully elucidate the mechanisms through which this compound exerts its biological effects, particularly its interactions at the molecular level.

- Formulation Considerations : The stability and bioavailability of this compound should be assessed for effective therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.